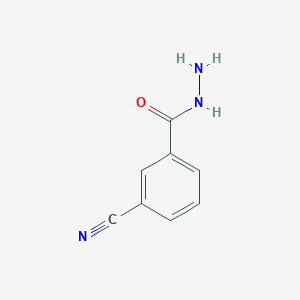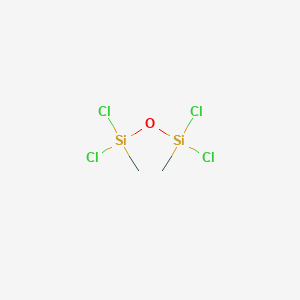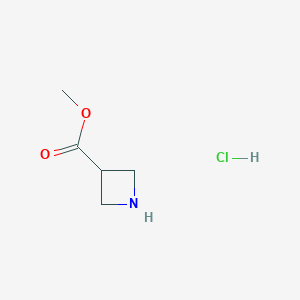
メチルアゼチジン-3-カルボン酸塩酸塩
概要
説明
Methyl azetidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO2 and its molecular weight is 151.59 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl azetidine-3-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl azetidine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl azetidine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
メチルアゼチジン-3-カルボン酸塩酸塩は、その安定性と反応性により、医薬品化学において重要な役割を果たします。 これは、アゼルニジピンなどの降圧剤、コビメチニブなどのキナーゼ阻害剤、キシメラガトランなどの抗凝血剤を含む、さまざまな生物活性分子の合成のためのビルディングブロックとして使用されます . そのユニークな4員環構造は、極性のある窒素原子を含み、創薬における特権的なモチーフとなっています .
重合
重合の分野では、この化合物は、新規のポリマー材料を生成するために重合または共重合できるモノマーとして機能します。 その反応性により、特定の用途に合わせて調整できる独自の特性を持つポリマーを形成できます .
創薬
メチルアゼチジン-3-カルボン酸塩酸塩は、抗体薬物複合体(ADC)の合成における非開裂性リンカーとして使用されます。 これは、新しいクラスの薬物であるプロテオリシス標的キメラ(PROTAC)の合成において重要な役割を果たすアルキル鎖ベースのPROTACリンカーでもあります .
有機合成
この化合物は、エステル化反応やエーテル化反応などの有機合成反応における貴重な触媒です。 その環状歪みと安定性は、結合官能基化を促進し、複雑な有機分子の合成における重要な試薬となります .
キラルテンプレート
キラルな性質により、メチルアゼチジン-3-カルボン酸塩酸塩は、不斉合成におけるキラルテンプレートとして使用されます。 これは、特定の立体化学を持つ薬物の開発において重要な、エナンチオマー的に純粋な化合物を生成するのに役立ちます .
生物活性分子
この化合物は、生物活性分子の合成における前駆体です。 分子構造への組み込みにより、得られる化合物の生物活性と特異性を高めることができ、新しい治療薬の発見に役立ちます .
抗体薬物複合体(ADC)
ADCリンカーとして、メチルアゼチジン-3-カルボン酸塩酸塩は、癌細胞を特異的に標的とする抗体に細胞毒性薬を結合させるために使用されます。 この用途は、標的型癌療法の開発において重要です
特性
IUPAC Name |
methyl azetidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCWTLBPYROHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610756 | |
| Record name | Methyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100202-39-9 | |
| Record name | Methyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl azetidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
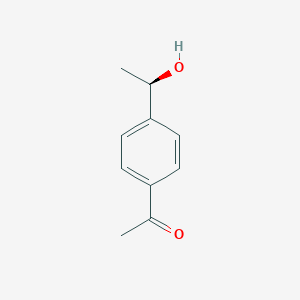

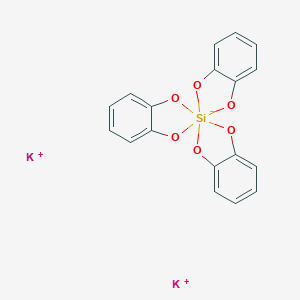



![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)

![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
